

Physicochemical and Spectroscopic Data

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Compound of Interest

Compound Name: **9-Eicosyne**
Cat. No.: **B14457290**

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Quantitative data for **9-Eicosyne** has been aggregated from various chemical databases. These properties are essential for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of **9-Eicosyne**

Property	Value	Source
Molecular Formula	$C_{20}H_{38}$	PubChem[1] , NIST[2]
Molecular Weight	278.5 g/mol	PubChem[1]
CAS Number	71899-38-2	PubChem[1] , NIST[2]
IUPAC Name	Icos-9-yne	PubChem[1]
Monoisotopic Mass	278.297351212 Da	PubChem[1]
Boiling Point (est.)	366.8 °C at 760 mmHg	Cheméo
Flash Point (est.)	165.1 °C	The Good Scents Company[3]
LogP (o/w) (est.)	9.962	The Good Scents Company[3]

| Water Solubility (est.)| 4.051e-005 mg/L @ 25°C| [The Good Scents Company\[3\]](#) |

Table 2: Spectroscopic Data for **9-Eicosyne**

Spectroscopy	Data Points	Source
Mass Spectrometry (EI)	Key m/z fragments: 278 (M+), 249, 235, 221, 207, 193, 179, 165, 151, 137, 123, 109, 95, 81, 67, 55	NIST WebBook
¹³ C NMR	Spectra available for viewing.	SpectraBase

| Predicted Collision Cross Section (Å²) | [M+H]⁺: 169.2, [M+Na]⁺: 174.1, [M-H]⁻: 167.1 |
PubChemLite |

Synthesis and Isolation

The synthesis of internal alkynes like **9-Eicosyne** is most commonly achieved through the alkylation of a terminal alkyne.^{[4][5][6]} This involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an S_n2 reaction with an alkyl halide.

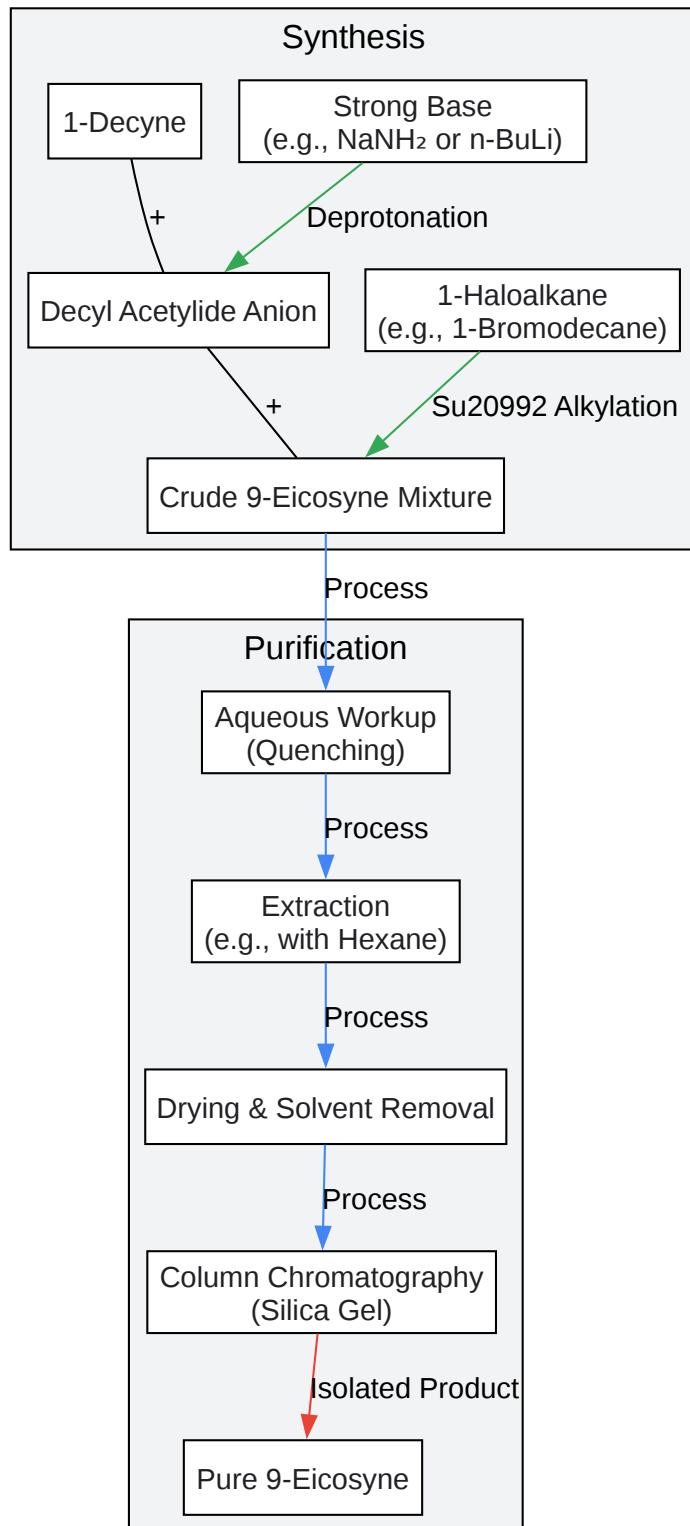
Synthetic Workflow

A plausible and common synthetic route to **9-Eicosyne** involves the reaction of an acetylide derived from a 10-carbon terminal alkyne with a 10-carbon alkyl halide. Two primary pathways are possible:

- Pathway A: Deprotonation of 1-Decyne followed by alkylation with 1-Bromodecane.
- Pathway B: Deprotonation of 1-Decyne followed by alkylation with 1-Iododecane.

The general workflow for such a synthesis is depicted below.

General Synthetic Workflow for 9-Eicosyne

[Click to download full resolution via product page](#)**Caption: Synthetic and purification workflow for **9-Eicosyne**.**

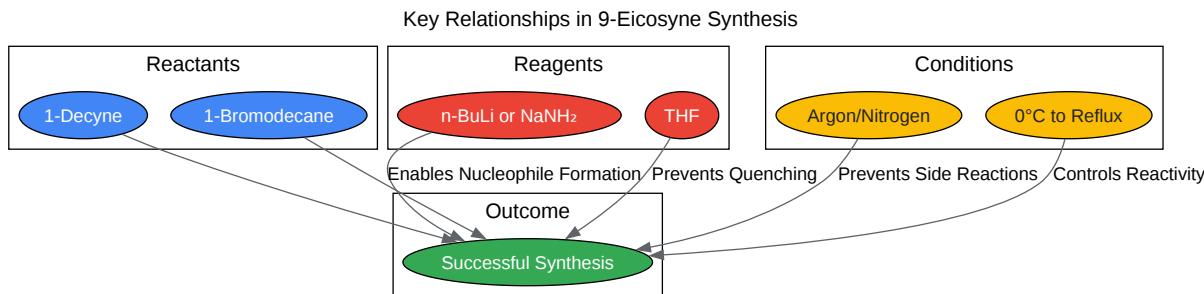
Experimental Protocol (General)

The following is a generalized protocol for the synthesis of a long-chain internal alkyne like **9-eicosyne** via acetylide alkylation.

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen) is charged with a solution of 1-decyne in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- **Deprotonation:** The solution is cooled to 0°C in an ice bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium amide (NaNH₂) in liquid ammonia, is added dropwise. The reaction mixture is stirred for 1-2 hours to ensure complete formation of the decyl acetylide anion.
- **Alkylation:** A solution of 1-bromodecane (or another suitable 1-halodecane) in THF is added dropwise to the cooled solution of the acetylide. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to drive the S_n2 reaction to completion.
- **Quenching and Workup:** After cooling back to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with a nonpolar solvent such as hexane or diethyl ether. The organic extracts are combined.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Purification:** The resulting crude oil is further purified by column chromatography on silica gel, eluting with a nonpolar solvent (e.g., hexane), to yield pure **9-eicosyne**.

Logical Relationships in Synthesis

The choice of reagents and reaction conditions is critical for a successful synthesis. The logical relationships between the key components are outlined below.



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Caption: Key factors for the successful synthesis of **9-Eicosyne**.

Signaling Pathways and Biological Activity

Currently, there is a lack of significant scientific literature detailing the involvement of **9-Eicosyne** in specific biological signaling pathways or outlining any notable pharmacological activity. Its mention in natural products is primarily from chemical composition studies.

Conclusion

9-Eicosyne is a long-chain internal alkyne with well-defined physicochemical properties. While its presence has been detected in some natural sources, detailed isolation procedures from these matrices are not readily available. The synthesis of **9-Eicosyne** can be reliably achieved through standard organic chemistry methodologies, particularly the alkylation of acetylide anions. Further research would be required to elucidate any potential biological roles of this molecule.

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